Cas no 54979-73-6 (Benzamide, 3-chloro-N-(4-chlorophenyl)-)

Benzamide, 3-chloro-N-(4-chlorophenyl)-, is a chlorinated aromatic amide compound with potential applications in agrochemical and pharmaceutical research. Its molecular structure, featuring chloro substituents at the 3-position of the benzamide ring and the para-position of the phenyl ring, enhances its reactivity and binding affinity in synthetic pathways. This compound is valued for its role as an intermediate in the synthesis of more complex molecules, particularly those requiring halogenated aromatic frameworks. Its stability under standard conditions and well-characterized properties make it a reliable building block for experimental and industrial processes. Handling should adhere to standard safety protocols for halogenated organics.
Benzamide, 3-chloro-N-(4-chlorophenyl)- structure
54979-73-6 structure
Product Name:Benzamide, 3-chloro-N-(4-chlorophenyl)-
CAS No:54979-73-6
MF:C13H9Cl2NO
MW:266.122661352158
CID:353158
PubChem ID:722376
Update Time:2025-06-13

Benzamide, 3-chloro-N-(4-chlorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 3-chloro-N-(4-chlorophenyl)-
    • 3-chloro-N-(4-chlorophenyl)benzamide
    • AKOS001079823
    • DTXSID90352287
    • SCHEMBL3674558
    • CS-0365999
    • Z28161774
    • 54979-73-6
    • AK-778/11175392
    • STK043174
    • MDL: MFCD01034393
    • Inchi: 1S/C13H9Cl2NO/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,(H,16,17)
    • InChI Key: SVOJTVKPDNERKX-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C(NC1C=CC(=CC=1)Cl)=O

Computed Properties

  • Exact Mass: 265.00627
  • Monoisotopic Mass: 265.0061193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.1

Benzamide, 3-chloro-N-(4-chlorophenyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1436669-1g
3-Chloro-N-(4-chlorophenyl)benzamide
54979-73-6 98%
1g
¥4201.00 2024-05-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1436669-5g
3-Chloro-N-(4-chlorophenyl)benzamide
54979-73-6 98%
5g
¥12960.00 2024-05-09

Additional information on Benzamide, 3-chloro-N-(4-chlorophenyl)-

Recent Advances in the Study of Benzamide, 3-chloro-N-(4-chlorophenyl)- (CAS: 54979-73-6)

The compound Benzamide, 3-chloro-N-(4-chlorophenyl)- (CAS: 54979-73-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique chloro-substituted benzamide structure, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development and biomedical research.

One of the key areas of interest is the compound's role as a potential inhibitor of specific enzymatic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 54979-73-6 exhibits strong inhibitory effects on certain kinases involved in inflammatory responses. The research highlighted the compound's ability to modulate cytokine production, suggesting its utility in treating chronic inflammatory diseases. The study employed both in vitro and in vivo models to validate these findings, with results showing a significant reduction in pro-inflammatory markers.

Another notable advancement is the optimization of the synthetic route for 54979-73-6. A recent paper in Organic Process Research & Development detailed a more efficient and scalable method for producing this compound, addressing previous challenges related to yield and purity. The new synthetic approach not only improves the cost-effectiveness of large-scale production but also enhances the compound's suitability for preclinical and clinical studies. This development is particularly relevant for pharmaceutical companies exploring the commercial potential of derivatives based on this chemical scaffold.

Furthermore, computational studies have provided deeper insights into the molecular interactions of 54979-73-6 with its biological targets. Molecular docking simulations and density functional theory (DFT) calculations have revealed the precise binding modes and electronic properties that contribute to its bioactivity. These findings, published in a 2024 issue of Bioorganic Chemistry, offer a structural basis for the design of more potent analogs with improved pharmacokinetic profiles.

In addition to its therapeutic potential, recent investigations have explored the environmental and toxicological aspects of 54979-73-6. A comprehensive risk assessment study conducted by an international research consortium evaluated the compound's ecotoxicity and biodegradability. The results, which appeared in Environmental Science & Technology, indicated that while the compound shows moderate persistence in aquatic environments, its toxicity profile is within acceptable limits for pharmaceutical applications. This information is crucial for regulatory compliance and environmental safety considerations during drug development.

Looking forward, the growing body of research on Benzamide, 3-chloro-N-(4-chlorophenyl)- suggests several promising directions for future investigation. These include exploring its potential in combination therapies, developing novel formulations to enhance bioavailability, and investigating its activity against emerging drug-resistant pathogens. The compound's versatility and demonstrated biological activities make it a valuable candidate for further pharmaceutical innovation.

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